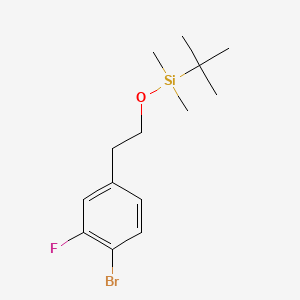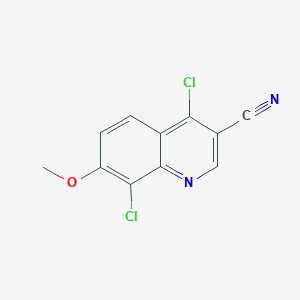
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C14H22BrFOSi and a molecular weight of 333.31 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of (4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane involves the reaction of 4-bromo-3-fluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: The compound may be used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction .
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane can be compared with similar compounds such as:
(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane: Similar in structure but with different positioning of the bromine and fluorine atoms.
(4-Bromophenoxy)(tert-butyl)dimethylsilane: Lacks the fluorine atom, which may result in different reactivity and applications.
(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane: Contains an ethynyl group instead of a bromine atom, leading to different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Eigenschaften
Molekularformel |
C14H22BrFOSi |
|---|---|
Molekulargewicht |
333.31 g/mol |
IUPAC-Name |
2-(4-bromo-3-fluorophenyl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-9-8-11-6-7-12(15)13(16)10-11/h6-7,10H,8-9H2,1-5H3 |
InChI-Schlüssel |
HXVCOBGRCHIVAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13928937.png)

![Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate](/img/structure/B13928953.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine](/img/structure/B13928955.png)


![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)



